2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, it may inhibit the formation of ergosterol in fungal cells by targeting sterol 14-alpha demethylase (CYP51), thereby disrupting cell membrane integrity and leading to cell death . The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Shares a similar imidazo[1,2-a]pyridine core and exhibits antifungal activity.
tert-Butyl esters: Compounds with tert-butyl groups that are used in various chemical reactions and industrial applications.
Uniqueness
2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1004620-23-8 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-7-14-5-4-8(11(15)16)6-10(14)13-9/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
VJKJECOUSYWXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2CCC(CC2=N1)C(=O)O |
Origin of Product |
United States |
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